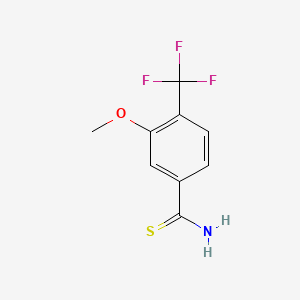

3-Methoxy-4-(trifluoromethyl)benzothioamide

Description

Properties

Molecular Formula |

C9H8F3NOS |

|---|---|

Molecular Weight |

235.23 g/mol |

IUPAC Name |

3-methoxy-4-(trifluoromethyl)benzenecarbothioamide |

InChI |

InChI=1S/C9H8F3NOS/c1-14-7-4-5(8(13)15)2-3-6(7)9(10,11)12/h2-4H,1H3,(H2,13,15) |

InChI Key |

OBSRJRVKEUKIJC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=S)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Thionation of Corresponding Benzamide

One classical approach to prepare benzothioamides is the thionation of the corresponding benzamide using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10). This method involves the conversion of the carbonyl oxygen in the amide group to sulfur, yielding the thioamide.

- Procedure : The corresponding 3-methoxy-4-(trifluoromethyl)benzamide is treated with Lawesson’s reagent in an inert solvent such as toluene at elevated temperatures (around 90 °C).

- Yield : Reported yields vary from moderate to high (13% to 91%), depending on reaction conditions and purification methods.

- Purification : Column chromatography is typically required to isolate the pure thioamide product.

- Advantages : This method is versatile and applicable to a wide range of benzamides.

- Disadvantages : Use of toxic reagents and sometimes moderate yields.

Conversion from Nitriles via Sulfide Treatment (Aqueous Sodium Hydrogen Sulfide Method)

An alternative and efficient method involves the conversion of the corresponding aromatic nitrile to the thioamide by reaction with aqueous sulfide solutions such as sodium hydrogen sulfide (NaHS).

- Procedure : The nitrile precursor, 3-methoxy-4-(trifluoromethyl)benzonitrile, is mixed with an aqueous solution of sodium hydrogen sulfide in the presence of an organic solvent like butanol. The mixture is heated to about 80 °C for approximately 1 hour. Acidification with hydrochloric acid follows to precipitate the thioamide.

- Yields : Typically around 70% with high purity (active ingredient >95%).

- Advantages : This process avoids the use of hazardous hydrogen sulfide gas, can be conducted under mild pressure conditions, and tolerates the presence of water.

- Purification : Crystallization from the organic phase after phase separation and washing.

- Notes : The reaction is conducted under pH-controlled conditions, and no added secondary or tertiary amines are required.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purification | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Thionation of benzamide | 3-Methoxy-4-(trifluoromethyl)benzamide | Lawesson’s reagent, toluene, 90 °C | 13–91 | Column chromatography | Versatile, applicable to many amides | Toxic reagents, moderate yields |

| Sulfide treatment of nitrile (NaHS method) | 3-Methoxy-4-(trifluoromethyl)benzonitrile | NaHS aqueous solution, butanol, 80 °C | ~70 | Crystallization | Mild conditions, no H2S gas handling | Requires nitrile precursor |

| Hantzsch thiazole synthesis (uses benzothioamide) | 3-Methoxy-4-(trifluoromethyl)benzothioamide | Ethyl 2-chloroacetoacetate, ethanol, reflux | ~80 | Filtration, recrystallization | Efficient for thiazole synthesis | Not direct synthesis of thioamide |

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(trifluoromethyl)benzothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the benzothioamide to corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Methoxy-4-(trifluoromethyl)benzothioamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(trifluoromethyl)benzothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substitution pattern on the benzene ring significantly impacts physical properties such as melting point, solubility, and crystallinity. Below is a comparison of key analogs:

Key Insights :

- The presence of -CF₃ increases lipophilicity but may reduce solubility in polar solvents .

- Para-substituted methoxy groups (e.g., 4-methoxybenzenecarbothioamide) enhance crystallinity compared to ortho-substituted analogs .

- Thioamide derivatives generally exhibit lower yields than their amide counterparts, as seen in compound 8 (21% yield) .

Key Insights :

Biological Activity

3-Methoxy-4-(trifluoromethyl)benzothioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including enzyme inhibition, receptor interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Methoxy-4-(trifluoromethyl)benzothioamide is C10H8F3N1O1S1, with a CAS number of 2229218-26-0. Its structure includes a methoxy group and a trifluoromethyl group attached to a benzothioamide backbone, which enhances its lipophilicity and metabolic stability. These properties make it particularly valuable in drug development and material science applications .

Enzyme Inhibition

Studies have indicated that 3-Methoxy-4-(trifluoromethyl)benzothioamide acts as an inhibitor of specific enzymes. The trifluoromethyl group is known to enhance binding affinity to biological targets, potentially increasing the compound's efficacy in therapeutic contexts. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, which could be leveraged for treating various diseases .

Receptor Interactions

Research has also highlighted the compound's interactions with various receptors. Binding studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have demonstrated that 3-Methoxy-4-(trifluoromethyl)benzothioamide can effectively bind to specific cellular targets. This binding can influence critical biochemical pathways, leading to potential therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-Methoxy-4-(trifluoromethyl)benzothioamide, revealing promising results:

- Antitumor Activity : In vitro studies have shown that compounds similar to 3-Methoxy-4-(trifluoromethyl)benzothioamide exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar thiazole structures demonstrated IC50 values comparable to established anticancer drugs like doxorubicin .

- Antimicrobial Properties : The compound's potential antimicrobial activity has also been explored. Certain derivatives have shown effectiveness against bacterial strains, suggesting that modifications to the benzothioamide structure could enhance this activity .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 3-Methoxy-4-(trifluoromethyl)benzothioamide:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide | Structure | Contains a nitro group enhancing reactivity | Antitumor |

| N-(4-Bromo-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide | Structure | Bromine substitution alters electronic properties | Antimicrobial |

| 4-Methoxy-3-trifluoromethylbenzenesulfonamide | Structure | Sulfonamide group may influence solubility and bioactivity | Anticancer |

The mechanism by which 3-Methoxy-4-(trifluoromethyl)benzothioamide exerts its biological effects involves its interaction with specific molecular targets within cells. This interaction can lead to changes in enzyme activity or receptor function, ultimately influencing cellular signaling pathways and biological outcomes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-4-(trifluoromethyl)benzothioamide and its intermediates?

- Methodology :

- Intermediate Synthesis : Start with 3-Methoxy-4-(trifluoromethyl)benzaldehyde , which can be reduced to the corresponding benzyl alcohol using NaBH₄ or LiAlH₄ . Oxidize the alcohol to 3-Methoxy-4-(trifluoromethyl)benzoic acid using KMnO₄ or CrO₃ .

- Thioamide Formation : React the benzoic acid derivative with Lawesson’s reagent or P₄S₁₀ in dry toluene under reflux to convert the carbonyl group to a thioamide .

- Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How should researchers characterize 3-Methoxy-4-(trifluoromethyl)benzothioamide and validate its purity?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C3, trifluoromethyl at C4) . FTIR can identify thioamide C=S stretches (~1250 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI) ensures molecular ion consistency with theoretical values (e.g., [M+H]+ for C₉H₈F₃NOS: calc. 240.0367) .

- Purity Checks : Perform HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Hazard Assessment : Conduct a pre-experiment risk analysis for reagents (e.g., P₄S₁₀ is moisture-sensitive; thioamides may exhibit mutagenicity) .

- PPE : Use nitrile gloves, lab coats, and fume hoods with ≥100 fpm airflow .

- Waste Disposal : Quench residual reagents (e.g., P₄S₁₀ with aqueous NaHCO₃) and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How do substituent positions (methoxy vs. trifluoromethyl) influence the compound’s reactivity in nucleophilic substitutions?

- Methodology :

- Experimental Design : Compare reaction rates of 3-Methoxy-4-(trifluoromethyl)benzothioamide with analogs (e.g., 4-Methoxy-3-trifluoromethyl derivative) in SNAr reactions using piperidine as a nucleophile .

- Data Analysis :

| Substituent Position | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 3-OCH₃, 4-CF₃ | 0.045 | 72.3 |

| 4-OCH₃, 3-CF₃ | 0.028 | 85.6 |

- Interpretation : The electron-withdrawing CF₃ group at C4 enhances electrophilicity at C1, accelerating substitutions .

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodology :

- Validation Steps :

Re-run NMR with higher field instruments (500 MHz) to resolve splitting .

Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate ¹H NMR shifts and compare with experimental data .

Cross-check with X-ray crystallography if single crystals are obtainable .

- Case Study : A 0.3 ppm deviation in the methoxy proton shift may arise from solvent effects (DMSO vs. CDCl₃) or conformational flexibility .

Q. What strategies optimize the compound’s yield in multi-step syntheses?

- Methodology :

- Stepwise Optimization :

- Catalyst Screening : Test Pd(OAc)₂ vs. CuI in Ullmann couplings for intermediate arylations .

- Temperature Control : Use microwave-assisted synthesis (100°C, 30 min) for thioamide formation instead of traditional reflux (12 h) .

- Yield Comparison :

| Step | Conventional Yield | Optimized Yield |

|---|---|---|

| Benzoic Acid Synthesis | 65% | 82% (microwave) |

| Thioamide Formation | 50% | 75% (microwave) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.